molecular formula C10H8BrN B6230811 6-bromo-8-methylisoquinoline CAS No. 552332-13-5

6-bromo-8-methylisoquinoline

Cat. No.: B6230811
CAS No.: 552332-13-5
M. Wt: 222.1
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Description

6-Bromo-8-methylisoquinoline is a halogenated isoquinoline derivative with a bromine atom at the 6-position and a methyl group at the 8-position. Its molecular formula is C₁₀H₈BrN, and it exhibits structural features that enhance its utility in medicinal chemistry and organic synthesis. Bromination at the 6-position can be achieved via dibromoisocyanuric acid, as demonstrated in synthetic protocols for related intermediates .

Properties

CAS No.

552332-13-5

Molecular Formula

C10H8BrN

Molecular Weight

222.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 8-methylisoquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of 6-bromo-8-methylisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-bromo-8-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-8-methylisoquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, or modulation of receptor activity .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and functional differences between 6-bromo-8-methylisoquinoline and similar compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications
6-Bromo-8-methylisoquinoline C₁₀H₈BrN Br (6), CH₃ (8) 230.08 g/mol High lipophilicity; medicinal chemistry intermediate
5-Bromoisoquinoline C₉H₆BrN Br (5) 212.06 g/mol Metalation precursor for 6-aminoisoquinoline synthesis
5-Bromo-8-nitroisoquinoline C₉H₅BrN₂O₂ Br (5), NO₂ (8) 277.05 g/mol Electron-deficient; reactive in nucleophilic substitutions
4-Bromo-6-methylisoquinoline C₁₀H₈BrN Br (4), CH₃ (6) 230.08 g/mol Fluorescence studies; drug intermediate
6-Bromo-8-ethyl-5-nitroquinoline C₁₁H₉BrN₂O₂ Br (6), C₂H₅ (8), NO₂ (5) 281.11 g/mol Enhanced lipophilicity (ethyl); nitro group enables diverse reactivity
8-Bromo-6-methoxy-THIQ* C₁₀H₁₂BrNO Br (8), OCH₃ (6), saturated ring 242.12 g/mol Improved solubility (methoxy); CNS drug candidate

*THIQ: 1,2,3,4-Tetrahydroisoquinoline

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